4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one
Description
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a triazine derivative characterized by two (4-methoxyphenyl)methoxy substituents at positions 4 and 6 of the triazinone core. The (4-methoxyphenyl)methoxy group consists of a para-methoxy-substituted benzene ring attached via a methyleneoxy (-OCH2-) linker. This structure imparts unique steric and electronic properties, influencing solubility, stability, and reactivity.
Properties
CAS No. |
918664-13-8 |
|---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4,6-bis[(4-methoxyphenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C19H19N3O5/c1-24-15-7-3-13(4-8-15)11-26-18-20-17(23)21-19(22-18)27-12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
ZFPZFONLOGQITG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxybenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4,6-bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one as an anticancer agent. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance, a study reported that derivatives of triazine compounds exhibited significant cytotoxicity against cancer cells, indicating that modifications in the triazine structure could enhance their therapeutic potential .
Antimicrobial Properties
Research has demonstrated that triazine derivatives possess antimicrobial activity. In vitro evaluations showed that compounds similar to 4,6-bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one can inhibit the growth of several bacterial strains. This property is attributed to the ability of the triazine ring to interact with microbial DNA or proteins .
Herbicides and Pesticides
The compound's structural features make it a candidate for development as a herbicide or pesticide. Triazine-based herbicides are known for their effectiveness in controlling broadleaf weeds and grasses. The methoxyphenyl groups may enhance the herbicidal activity by improving the compound's solubility and absorption in plant systems .
UV Absorption
4,6-bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one has been explored for its potential as a UV absorber in cosmetic formulations. Its ability to absorb UV radiation makes it suitable for incorporation into sunscreen products. This application is crucial for protecting skin from harmful UV rays and preventing photoaging .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Scavenging Free Radicals: Acting as an antioxidant by neutralizing free radicals and reducing oxidative stress.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Features
The triazinone core (C3H2N3O) is common across all analogs, but substituents vary significantly (Table 1):
Substituent Impact :
- Hydroxysimazine and Propazine-2-hydroxy: Amino groups (-NH-) enhance hydrogen bonding, increasing water solubility. These compounds are degradation products of herbicides like atrazine .
- 4,6-Dimethoxy-triazinone: Methoxy groups improve thermal stability but reduce polarity, making it less soluble in polar solvents .
- Target Compound : Bulky aromatic substituents likely enhance lipophilicity and UV stability, suggesting applications in materials science or as intermediates in drug synthesis.
Physical and Chemical Properties
- Melting Points: Propazine-2-hydroxy: Not reported, but analogs with isopropylamino groups typically exhibit higher melting points due to stronger intermolecular forces. 4,6-Dimethoxy-triazinone: Melting point data unavailable; however, methoxy-substituted triazines generally melt between 150–250°C . Target Compound: Expected to have a high melting point (>200°C) due to rigid aromatic substituents (cf. a related compound in with mp 228–230°C).
- Solubility: Hydroxysimazine and Propazine-2-hydroxy: Moderately soluble in water due to amino groups . Target Compound: Likely soluble in organic solvents (e.g., DMSO, DMF) but poorly in water due to hydrophobic aromatic groups.
Target Compound
While direct synthesis details are unavailable, analogous methods suggest:
Core Formation : Condensation of cyanuric acid derivatives with appropriate substituents.
Substituent Attachment : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using (4-methoxyphenyl)methoxy boronic acids, as seen in .
Purification : Chromatography or recrystallization to isolate the product.
Biological Activity
4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazine core with two methoxyphenyl groups attached via methoxy linkages. Its molecular formula is , with a molecular weight of approximately 403.39 g/mol. The presence of methoxy groups enhances its solubility and stability, which are crucial for biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to 4,6-bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Derivatives of triazine compounds have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell growth. For instance, docking studies suggest that these compounds can effectively bind to active sites of enzymes such as N-myristoyltransferase (NMT), which plays a role in cancer cell signaling pathways.
- Antifungal Properties : Similar triazine derivatives have demonstrated antifungal activity against Candida albicans, indicating potential applications in treating fungal infections.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. For example, it may interact with enzymes involved in metabolic pathways critical for cancer progression .
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazine-based compounds:
- Antitumor Activity : A study on triazine derivatives revealed that certain structural modifications could enhance their cytotoxic effects on cancer cell lines. For example, compounds with specific substitutions on the phenyl rings exhibited IC50 values comparable to standard anticancer drugs like doxorubicin .
- Antimicrobial Studies : Research has shown that triazine derivatives possess antimicrobial properties. Compounds structurally similar to 4,6-bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one were tested against various bacterial strains and demonstrated significant inhibitory effects .
Data Table: Biological Activities of Triazine Derivatives
Q & A
Q. What synthetic methodologies are recommended for introducing (4-methoxyphenyl)methoxy groups at the 4 and 6 positions of 1,3,5-triazin-2(1H)-one?
Methodological Answer: The synthesis of 4,6-disubstituted triazinones can be achieved via acid-catalyzed alkylation. For example, derivatives with benzyloxy groups (e.g., DiBOT) are synthesized using acid catalysis to activate the triazine core. Optimize reaction conditions (e.g., 45–60°C, catalytic HCl) and stoichiometry to ensure selective substitution at the 4 and 6 positions. Post-synthetic purification via column chromatography or recrystallization (e.g., ethanol-water mixtures) is critical for isolating high-purity products .
Q. What analytical techniques are essential for confirming the substitution pattern and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to verify substituent positions and monitor regioselectivity. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons from (4-methoxyphenyl)methoxy groups appear as doublets (J ≈ 8–9 Hz) .
- HPLC : Validate purity (>95%) using reverse-phase chromatography with UV detection (λ = 254 nm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matching the theoretical value (±1 Da) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Triazinones with electron-donating substituents (e.g., methoxy groups) generally exhibit enhanced stability compared to halogenated analogs .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding to human DNA topoisomerase IIα?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the ligand-enzyme complex. Focus on substituent interactions with the ATP-binding pocket (e.g., hydrogen bonding with Asp543 or π-π stacking with Phe420) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of substituent variants (e.g., methoxy vs. ethoxy) to prioritize synthetic targets .
- Dynamic Pharmacophore Models : Identify critical pharmacophoric features (e.g., hydrophobic regions, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Q. What strategies resolve contradictory activity data across enzymatic versus cell-based assays?
Methodological Answer:
- Orthogonal Assays : Compare inhibition in isolated enzyme assays (e.g., plasmid relaxation assays) versus cell viability tests (e.g., MTT assays). Discrepancies may arise from membrane permeability or off-target effects.
- Isothermal Titration Calorimetry (ITC) : Confirm direct binding to the target enzyme by measuring thermodynamic parameters (ΔH, K) .
- Metabolite Profiling : Use LC-MS to identify intracellular degradation products that may interfere with activity .
Q. How do substituent electronic effects influence reactivity in further functionalization?
Methodological Answer:
- Kinetic Studies : Compare reaction rates for nucleophilic substitution (e.g., SNAr) at the triazine core using substituents with varying electron-donating/withdrawing properties. Methoxy groups enhance electron density, reducing reactivity toward electrophiles but improving stability .
- Hammett Analysis : Correlate substituent σ values with reaction rates to predict optimal substituents for downstream modifications .
Q. What role do molecular symmetry and steric effects play in crystallization and crystallographic analysis?
Methodological Answer:
- X-ray Crystallography : Symmetric substituents (e.g., bis(4-methoxyphenyl) groups) often yield higher-quality crystals. Use slow evaporation (e.g., dichloromethane/hexane mixtures) for crystal growth.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing patterns and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
